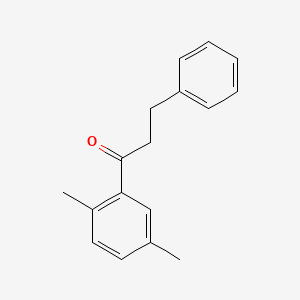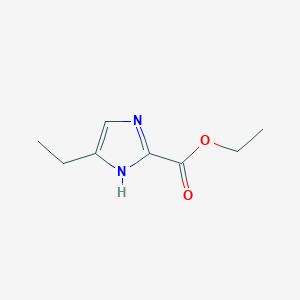
Methyl 6-nitro-1H-indole-3-carboxylate
Übersicht
Beschreibung
“Methyl 6-nitro-1H-indole-3-carboxylate” is a chemical compound. However, there is limited information available about this specific compound. It is related to “Methyl indole-6-carboxylate”, which is a heterocyclic compound1. Indole derivatives are significant in natural products and drugs, playing a crucial role in cell biology23.
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest due to their biological significance2. However, the specific synthesis process for “Methyl 6-nitro-1H-indole-3-carboxylate” is not readily available in the retrieved sources.
Molecular Structure Analysis
The molecular structure of “Methyl 6-nitro-1H-indole-3-carboxylate” is not explicitly provided in the retrieved sources. However, related compounds like “Methyl indole-6-carboxylate” have a molecular formula of C10H9NO21.Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 6-nitro-1H-indole-3-carboxylate” are not detailed in the retrieved sources. However, indole derivatives are known to undergo various chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 6-nitro-1H-indole-3-carboxylate” are not explicitly mentioned in the retrieved sources. However, “Methyl indole-6-carboxylate” has a melting point of 76-80 °C (lit.)1.Wissenschaftliche Forschungsanwendungen
Indole derivatives have been found to have various biological activities and are of wide interest because of their diverse biological and clinical applications . Here are some potential applications:
- Anticancer Immunomodulators : Indole derivatives can act as tryptophan dioxygenase inhibitors, which have potential as anticancer immunomodulators .
- Inhibitor of Botulinum Neurotoxin : Some indole derivatives have been found to inhibit botulinum neurotoxin .
- ITK Inhibitors : Indole derivatives can act as inhibitors of ITK (interleukin-2-inducible T-cell kinase), a protein that plays a key role in the immune response .
- Antibacterial Agents : Indole derivatives can have antibacterial properties .
- CB2 Cannabinoid Receptor Ligands : Some indole derivatives can act as ligands for the CB2 cannabinoid receptor, which is involved in a variety of physiological processes .
- Inhibitors of Hepatitis C Virus NS5B Polymerase : Indole derivatives can inhibit the NS5B polymerase of the hepatitis C virus, potentially offering a new approach to treating this disease .
Safety And Hazards
The safety and hazards associated with “Methyl 6-nitro-1H-indole-3-carboxylate” are not detailed in the retrieved sources. However, “Methyl indole-6-carboxylate” is classified as hazardous, causing skin irritation, serious eye irritation, and may cause respiratory irritation14.
Zukünftige Richtungen
The future directions for “Methyl 6-nitro-1H-indole-3-carboxylate” are not specified in the retrieved sources. However, indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities3.
Eigenschaften
IUPAC Name |
methyl 6-nitro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(13)8-5-11-9-4-6(12(14)15)2-3-7(8)9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUDKWNUIUBVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455074 | |
| Record name | Methyl 6-nitro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-nitro-1H-indole-3-carboxylate | |
CAS RN |
109175-09-9 | |
| Record name | 1H-Indole-3-carboxylic acid, 6-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109175-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-nitro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[1,2-b:4,5-b']difuran-2,6-dione, 3-phenyl-7-(4-propoxyphenyl)-](/img/structure/B1611407.png)
![3H-Pyrazol-3-one,2,4-dihydro-5-methyl-2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]-](/img/structure/B1611408.png)






![1h-Imidazo[1,2-a]benzimidazole](/img/structure/B1611422.png)




